molecular formula C23H25N3O3S B11499487 Benzyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11499487
M. Wt: 423.5 g/mol
InChI Key: DGTSEKDQCZFYTQ-UHFFFAOYSA-N
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Description

Benzyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, a benzyl group, and a thioxo-tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Benzyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)butan-1-one
  • 4-Benzoylmorpholine
  • N-Methyl-4-(morpholin-4-yl)benzylamine

Uniqueness

Benzyl 6-methyl-4-[4-(morpholin-4-yl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its thioxo-tetrahydropyrimidine core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

benzyl 6-methyl-4-(4-morpholin-4-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H25N3O3S/c1-16-20(22(27)29-15-17-5-3-2-4-6-17)21(25-23(30)24-16)18-7-9-19(10-8-18)26-11-13-28-14-12-26/h2-10,21H,11-15H2,1H3,(H2,24,25,30)

InChI Key

DGTSEKDQCZFYTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N3CCOCC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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